molecular formula C10H7ClN2S B15077294 4-Pyrimidinethiol, 5-(4-chlorophenyl)- CAS No. 1204-45-1

4-Pyrimidinethiol, 5-(4-chlorophenyl)-

Cat. No.: B15077294
CAS No.: 1204-45-1
M. Wt: 222.69 g/mol
InChI Key: WDWOBZOBMLHORF-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry. nih.govijcrt.org Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) in DNA and RNA underscores its fundamental biological importance. ijcrt.orgijrpr.com This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the development of a vast number of therapeutic agents. nih.govencyclopedia.pub

The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov Researchers have successfully synthesized a wide array of pyrimidine derivatives that exhibit a broad spectrum of pharmacological activities. ijrpr.comnih.gov These include antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant properties. ijrpr.comnih.gov The presence of a 4-chlorophenyl group on the pyrimidine nucleus, as seen in the subject compound, has been noted in some studies to enhance the anticancer activity of pyrimidine derivatives. nih.gov

Table 1: Selected Pharmacological Activities of Pyrimidine Derivatives

Pharmacological Activity Reference
Antimicrobial nih.govnih.gov
Anticancer ijrpr.comencyclopedia.pubmdpi.com
Anti-inflammatory nih.gov
Antiviral nih.gov

Academic Importance of Thiol Functionality in Heterocyclic Systems

The thiol (-SH) group, also known as a mercapto group, imparts unique chemical reactivity to heterocyclic systems. Its presence significantly influences the molecule's electronic and steric properties, opening up diverse avenues for chemical transformations and biological interactions. The sulfur atom in the thiol group is a soft nucleophile, readily participating in reactions such as alkylation, acylation, and oxidation to form disulfides. This reactivity is crucial in both synthetic chemistry and biological processes.

In a biological context, the thiol functionality is a key player in redox regulation and detoxification. Thiols can act as potent antioxidants by scavenging reactive oxygen species. nih.gov Furthermore, their ability to chelate heavy metals is a well-established property, contributing to their therapeutic applications in treating metal toxicity. The thiol group is a feature of the essential amino acid cysteine, and the tripeptide glutathione, which are pivotal in maintaining cellular redox homeostasis.

The incorporation of a thiol group onto a heterocyclic scaffold, such as pyrimidine, can modulate its biological activity. Pyrimidinethiol derivatives have been investigated for a range of pharmacological effects, including antimicrobial and anticancer activities. nih.govekb.eg The thiol group can serve as a handle for further functionalization, allowing for the synthesis of more complex molecules with tailored properties.

Positioning of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- within Current Research Paradigms

The compound 4-Pyrimidinethiol, 5-(4-chlorophenyl)- integrates the biologically significant pyrimidine core with the reactive thiol group and a 4-chlorophenyl substituent. This specific combination of structural motifs positions it as a compound of interest within several current research paradigms, primarily in medicinal chemistry.

The synthesis of related pyrimidine thiol derivatives has been achieved through methods like the Biginelli reaction, a one-pot cyclocondensation that is efficient for creating dihydropyrimidinones and their thio-analogs. ekb.eg For instance, the synthesis of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, a structurally similar compound, involves the reaction of 4-chlorobenzaldehyde, ethyl cyanoacetate, and thiourea (B124793). ekb.eg This suggests that a similar synthetic strategy could be employed for 4-Pyrimidinethiol, 5-(4-chlorophenyl)-.

The research interest in such compounds is largely driven by their potential biological activities. Studies on pyrimidine thiol derivatives containing a 4-chlorophenyl group have highlighted their potential as antimicrobial and anticancer agents. ekb.eg The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. ekb.eg

Table 2: Potential Research Applications of 4-Pyrimidinethiol, 5-(4-chlorophenyl)-

Research Area Rationale
Antimicrobial Drug Discovery Pyrimidine and thiol moieties are known to exhibit antimicrobial properties. The combined scaffold could lead to synergistic or novel mechanisms of action against various pathogens. nih.govnih.govekb.eg
Anticancer Drug Development The 4-chlorophenyl group attached to a pyrimidine ring has been associated with enhanced anticancer activity. nih.govekb.eg Further investigation could reveal its efficacy against different cancer cell lines.

| Synthetic Chemistry | The thiol group serves as a versatile functional handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. |

Properties

CAS No.

1204-45-1

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

5-(4-chlorophenyl)-1H-pyrimidine-6-thione

InChI

InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14)

InChI Key

WDWOBZOBMLHORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CNC2=S)Cl

Origin of Product

United States

Advanced Spectroscopic and Diffraction Characterization of 4 Pyrimidinethiol, 5 4 Chlorophenyl

X-ray Diffraction Crystallography for Precise Solid-State Structure DeterminationA precise determination of the solid-state structure, including bond lengths, bond angles, and crystal packing, through single-crystal X-ray diffraction has not been reported. Similarly, the subsequent analysis of intermolecular interactions using Hirshfeld surface analysis is not possible without the foundational crystallographic information file (CIF).

Further research and publication by the scientific community would be required to generate the experimental data necessary to produce the detailed article as outlined.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Confirming Functional Groups and Electronic Transitions

Spectroscopic techniques are indispensable in the structural elucidation of novel compounds. For 4-Pyrimidinethiol, 5-(4-chlorophenyl)-, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as crucial tools for the confirmation of key functional groups and the characterization of electronic transitions within the molecule. While direct experimental spectra for this specific compound are not widely published, analysis of structurally related molecules and computational studies provide a robust framework for understanding its spectroscopic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the vibrational modes of the functional groups present in 4-Pyrimidinethiol, 5-(4-chlorophenyl)-. The spectrum is expected to exhibit characteristic absorption bands corresponding to the pyrimidine (B1678525) ring, the chlorophenyl substituent, and the thiol group.

The aromatic C-H stretching vibrations of both the pyrimidine and the chlorophenyl rings are anticipated in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1600-1400 cm⁻¹ range. These bands are often complex due to the coupling of vibrations within the heterocyclic ring. For substituted pyrimidines, ring stretching modes are observed around 1580-1530 cm⁻¹ and 1480-1400 cm⁻¹. ias.ac.in

The thiol (S-H) group, a key feature of the molecule, can sometimes be weak and difficult to identify. The S-H stretching vibration is expected in the range of 2600-2550 cm⁻¹. The C-S stretching vibration, which is also characteristic, is generally observed in the 700-600 cm⁻¹ region.

A summary of the expected IR absorption bands and their assignments is presented in the interactive table below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Pyrimidine and Chlorophenyl Rings
S-H Stretch2600 - 2550Thiol
C=N and C=C Ring Stretch1600 - 1400Pyrimidine Ring
C-Cl Stretch800 - 600Chlorophenyl Group
C-S Stretch700 - 600Thiol

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light. The spectrum of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- is expected to be dominated by transitions involving the π-electron systems of the pyrimidine and chlorophenyl rings.

The primary electronic transitions anticipated are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and heteroaromatic rings. The presence of conjugation between the pyrimidine and chlorophenyl rings can lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

The n → π* transitions involve the excitation of non-bonding electrons, such as those on the nitrogen and sulfur atoms, to antibonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions. The solvent used for analysis can influence the position of these absorption bands.

Based on studies of similar aromatic and heterocyclic compounds, the UV-Vis spectrum of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- is likely to exhibit strong absorption bands in the range of 250-350 nm, characteristic of the π → π* transitions of the conjugated system. The lower energy n → π* transitions may appear as weaker shoulders at longer wavelengths.

An overview of the expected electronic transitions is provided in the interactive table below.

Electronic TransitionExpected Wavelength Range (nm)Chromophore
π → π250 - 350Conjugated Pyrimidine and Chlorophenyl Rings
n → π> 300 (often as a shoulder)Heteroatoms (N, S)

Computational and Theoretical Investigations of 4 Pyrimidinethiol, 5 4 Chlorophenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of molecules with a favorable balance between accuracy and computational cost. For 4-Pyrimidinethiol, 5-(4-chlorophenyl)-, DFT calculations can elucidate its fundamental properties, including spectroscopic signatures, charge distribution, and molecular orbital characteristics.

DFT calculations are instrumental in predicting various spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. While specific experimental spectra for 4-Pyrimidinethiol, 5-(4-chlorophenyl)- are not widely published, theoretical predictions based on DFT methods, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide valuable reference data. The correlation between theoretical and experimental data for structurally related compounds underscores the reliability of these predictions.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequency calculations can help in the assignment of experimental IR spectra. For analogous heterocyclic compounds, a good correlation (R² > 0.99) is often observed between the experimental and scaled theoretical vibrational frequencies. Key vibrational modes for 4-Pyrimidinethiol, 5-(4-chlorophenyl)- would include the C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring, and the characteristic C-S and S-H stretching of the thiol group.

Table 1: Predicted Key Vibrational Frequencies for a Representative Pyrimidinethiol Structure This table is illustrative and based on typical values for similar functional groups calculated using DFT.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
S-H Stretch2550 - 2600Weak
Aromatic C-H Stretch3050 - 3150Medium
C=N Stretch (Pyrimidine)1550 - 1650Strong
C=C Stretch (Aromatic/Pyrimidine)1450 - 1600Medium-Strong
C-S Stretch600 - 800Medium
C-Cl Stretch1000 - 1100Strong

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons and carbons in the pyrimidine and chlorophenyl rings would be influenced by the electronic environment, including the electronegativity of the nitrogen, sulfur, and chlorine atoms. For similar heterocyclic systems, a strong linear correlation between experimental and calculated chemical shifts is typically found.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Pyrimidinethiol, 5-(4-chlorophenyl)- This table presents estimated chemical shift ranges based on DFT calculations of analogous structures.

AtomPredicted Chemical Shift (ppm)
Pyrimidine-H (at C2, C6)8.0 - 9.0
Chlorophenyl-H7.2 - 7.8
Thiol-H3.0 - 4.5
Pyrimidine-C (Thiol-bearing C4)170 - 180
Pyrimidine-C (Aryl-bearing C5)120 - 130
Chlorophenyl-C125 - 140

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectra. The predicted spectra for 4-Pyrimidinethiol, 5-(4-chlorophenyl)- would likely show absorptions corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic systems. The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of absorption maxima (λ_max).

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 4-Pyrimidinethiol, 5-(4-chlorophenyl)-, the MEP map would reveal regions of negative potential (electron-rich, typically in red) and positive potential (electron-poor, typically in blue).

The nitrogen atoms of the pyrimidine ring are expected to be regions of high negative electrostatic potential, making them susceptible to electrophilic attack or coordination to metal ions. The sulfur atom of the thiol group also represents a nucleophilic center. Conversely, the hydrogen atom of the thiol group would be a region of positive potential, indicating its acidic nature and susceptibility to deprotonation. The chlorophenyl ring will also exhibit a complex potential distribution due to the interplay between the aromatic system and the electronegative chlorine atom. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactivity in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's excitability and chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 4-Pyrimidinethiol, 5-(4-chlorophenyl)-, the HOMO is likely to be localized on the electron-rich pyrimidine ring and the sulfur atom, indicating that these are the primary sites for electron donation (nucleophilic character). The LUMO, on the other hand, is expected to be distributed over the pyrimidine and chlorophenyl rings, representing the regions most likely to accept electrons (electrophilic character).

Analysis of the orbital contributions reveals the specific atoms and orbitals that are involved in these frontier orbitals, providing a more detailed picture of the molecule's reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior in Solution

While DFT calculations provide valuable information on the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior and conformational landscape in a solution environment over time.

To date, specific molecular dynamics simulation studies for 4-Pyrimidinethiol, 5-(4-chlorophenyl)- or its very close analogs are not extensively available in the published literature. Such studies would be valuable for understanding the molecule's flexibility, particularly the rotation around the single bond connecting the pyrimidine and chlorophenyl rings. This rotation would define the molecule's conformational preferences in solution.

An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a period of time. This would allow for the exploration of different conformations and the calculation of properties such as radial distribution functions to understand solvation effects, and root-mean-square deviation (RMSD) to assess structural stability. The results of such simulations would be crucial for understanding how the molecule behaves in a biological or chemical system, including its ability to interact with and bind to target receptors.

Quantum Chemical Calculations on Pyrimidinethiol Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions, including transition states and reaction energy profiles. A key aspect of the chemistry of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- is its potential for tautomerism.

The molecule can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H bond on the pyrimidine ring). DFT calculations can be used to determine the relative stabilities of these two tautomers in the gas phase and in different solvents. For similar heterocyclic thiols, the thione tautomer is often found to be more stable, and the presence of polar solvents can further influence the equilibrium.

Quantum chemical calculations can also be used to model the reaction pathways for other reactions involving the thiol group, such as oxidation to disulfides or sulfonyl derivatives, and S-alkylation reactions. By calculating the energies of reactants, products, and transition states, a detailed understanding of the reaction kinetics and thermodynamics can be achieved. This knowledge is vital for the rational design of synthetic routes and for predicting the chemical behavior of the molecule in various environments.

Reactivity and Derivatization Chemistry of 4 Pyrimidinethiol, 5 4 Chlorophenyl

Thione-Thiol Tautomerism and its Influence on Chemical Behavior

The compound 4-Pyrimidinethiol, 5-(4-chlorophenyl)- exists in a tautomeric equilibrium between the thiol form (4-pyrimidinethiol) and the thione form (pyrimidin-4-thione). This phenomenon is a critical aspect of its chemistry, influencing its structure, stability, and reactivity. In heterocyclic systems containing a thioamide group, the thione form is often the predominant species in the gas phase and in solution. nih.gov Computational studies on similar heterocyclic thiols, such as 2-pyrimidinethiols and 1,2,4-triazole-3-thiones, consistently show the thione tautomer to be more stable. nih.govresearchgate.netnih.gov

The stability of the thione form is attributed to a combination of electronic and solvent effects. scispace.com For 2-pyrimidinethiol, the energy difference between the thiol and the more stable thione tautomer is calculated to be approximately 7.23 to 7.87 kcal/mol. nih.gov While the thiol form benefits from the aromaticity of the pyrimidine (B1678525) ring, the thione form is stabilized by the strong C=S double bond and favorable solvation. scispace.com This equilibrium has a profound impact on the compound's chemical reactions. The thiol (–SH) group is a potent nucleophile and can undergo reactions like oxidation and alkylation, whereas the thione (C=S) group and its adjacent N-H moiety can participate in complexation and other transformations. ias.ac.in The specific tautomer that reacts often depends on the reaction conditions, such as pH and the nature of the electrophile or oxidant.

Reactions Involving the Thiol Group (–SH)

The sulfur atom of the thiol group is a primary center of reactivity, readily participating in oxidation, nucleophilic substitution, and coupling reactions.

Oxidation Reactions Leading to Disulfide Formation

A characteristic reaction of thiols is their oxidation to form disulfides. This transformation is a key process in both biological and synthetic chemistry. biolmolchem.com The thiol group of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- can be readily oxidized to yield the corresponding disulfide, bis(5-(4-chlorophenyl)pyrimidin-4-yl) disulfide. This oxidative coupling can be achieved using a variety of reagents and conditions.

Electrochemical oxidation has been shown to be an efficient method for converting substituted 2-pyrimidinethiols into their respective disulfides in excellent yields. nih.gov Chemical oxidants are also widely employed. Mild and selective reagents are preferred to prevent over-oxidation to sulfonic acids. biolmolchem.com A range of methods have been developed for this purpose, highlighting the versatility of this transformation.

Table 1: Selected Methods for Oxidative Coupling of Thiols to Disulfides

Oxidizing Agent/System Conditions Comments Reference(s)
Iodine (I₂) Wet acetonitrile, room temperature Fast and high-yielding reaction. researchgate.net
Dimethyl sulfoxide (B87167) (DMSO) Catalyzed by dichlorodioxomolybdenum(VI) or HI Mild and selective conversion. biolmolchem.comorganic-chemistry.org
Hydrogen Peroxide (H₂O₂) Catalytic iodide ion Effective and environmentally friendly. organic-chemistry.org
Air (O₂) Catalyzed by organodiselenide Green chemistry approach without additional reagents. organic-chemistry.org

These methods demonstrate the facility with which the thiol group can be dimerized, providing a route to larger, symmetrical molecules with a disulfide linkage.

Nucleophilic Substitutions and Coupling Reactions at the Sulfur Center

The thiol group, particularly in its deprotonated thiolate form, is an excellent nucleophile. It can readily attack a variety of electrophiles, leading to the formation of new carbon-sulfur or heteroatom-sulfur bonds. A common and synthetically useful reaction is S-alkylation, where the thiol reacts with alkyl halides or other alkylating agents to form thioethers. For instance, a related compound, 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, undergoes esterification upon reaction with ethyl chloroacetate (B1199739) to yield the corresponding S-substituted product. ekb.eg This highlights a general pathway for introducing diverse alkyl chains onto the sulfur atom.

Furthermore, the thiol group can be converted into other sulfur-containing functionalities. For example, the thiol in 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) can be transformed into a sulfonyl chloride, which then serves as an electrophile for reaction with nucleophiles like amines to form sulfonamides. nih.gov This two-step process demonstrates how the initial thiol can be activated for subsequent coupling reactions. Thiol-ene coupling, a radical-mediated reaction, offers another powerful method for forming C-S bonds, particularly in the context of peptide and polymer chemistry, showcasing the broad utility of the thiol group in modern synthetic strategies. nih.gov

Strategies for Derivatization for Ligand and Complex Formation

Heterocyclic thiols and thiones are effective ligands for a wide range of metal ions. The 4-Pyrimidinethiol, 5-(4-chlorophenyl)- scaffold contains multiple potential coordination sites: the soft sulfur atom of the thiol/thione group and the harder nitrogen atoms of the pyrimidine ring. This arrangement allows it to function as a bidentate or bridging ligand in coordination complexes.

Derivatization strategies often aim to enhance this coordinating ability or to introduce new functionalities for specific applications. The thiol group can be used as an anchor to attach the molecule to other scaffolds. For example, maleimide-based prosthetic groups are commonly used to label thiol-containing biomolecules for diagnostic and therapeutic applications. nih.gov In a different approach, a related 1,2,4-triazole-3(4H)-thione was used to form a Schiff base in situ, which then coordinated with a copper(II) center to form a square planar complex. mdpi.com This illustrates how the core heterocyclic thione structure can be elaborated into a more complex ligand system prior to or during metal complexation. The ability of the pyrimidine nitrogens and the sulfur atom to bind to metals makes this class of compounds promising candidates for the development of new catalysts, materials, and metallodrugs.

Chemical Transformations on the Pyrimidine Ring System

The pyrimidine ring itself is a key component of the molecule's reactivity profile, being particularly susceptible to nucleophilic attack due to its electron-deficient nature.

Electrophilic and Nucleophilic Substitution Patterns on the Pyrimidine Core

The pyrimidine ring, containing two electron-withdrawing nitrogen atoms, is classified as an electron-deficient heterocycle. Consequently, it is generally deactivated towards electrophilic aromatic substitution, which typically requires harsh conditions and proceeds with low yields. libretexts.org

Conversely, the electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the activated positions (C2, C4, or C6). chemrxiv.org In reactions of 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position. stackexchange.com This selectivity is explained by the greater stabilization of the anionic Meisenheimer intermediate formed during attack at C4. stackexchange.com While the subject molecule has a thiol group at C4, understanding this reactivity pattern is crucial for synthetic planning. For instance, if one were to synthesize the target compound from a 4-chloropyrimidine (B154816) precursor, the reaction would involve the nucleophilic displacement of the chloride by a sulfur nucleophile. rsc.org This inherent reactivity pattern dictates that further functionalization of the pyrimidine core of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- would likely proceed through nucleophilic substitution pathways, should the thiol group be replaced or modified to act as a leaving group, or if other leaving groups are present on the ring.

Skeletal Editing and Ring Transformation Reactions of Pyrimidines

Skeletal editing of pyrimidines is a powerful strategy in drug discovery and organic synthesis, allowing for the transformation of the pyrimidine core into other heterocyclic systems. These transformations often proceed through nucleophilic addition, ring-opening, and ring-closing sequences, providing access to diverse molecular scaffolds.

One notable strategy involves the conversion of 4-arylpyrimidines into a range of nitrogen-containing heterocycles. nsf.govdoaj.org This process, known as an addition of nucleophiles, ring-opening, fragmentation, and ring-closing (ANROFRC) reaction, utilizes the in situ generation of a vinamidinium salt intermediate. doaj.orgresearchgate.net This intermediate acts as a four-atom synthon that can react with various reagents to form new heterocyclic rings. The presence of an aryl group at the C4-position is crucial for stabilizing this vinamidinium salt intermediate, making this a relevant pathway for derivatives of 5-(4-chlorophenyl)-4-pyrimidinethiol. doaj.orgresearchgate.net Through this method, 4-arylpyrimidines can be converted into substituted pyrroles and pyridines. researchgate.net

Another innovative approach is the "deconstruction-reconstruction" strategy. nsf.govrepec.orgnih.govresearchgate.net In this method, pyrimidines are transformed into their corresponding N-arylpyrimidinium salts, which then undergo cleavage to form a three-carbon iminoenamine building block. nsf.govrepec.orgnih.gov This versatile intermediate can then be used in various heterocycle-forming reactions to create new azoles and other substituted pyrimidines. nsf.govnih.gov This strategy allows for the diversification of the original pyrimidine core, even in complex molecules, which would be challenging to achieve through other synthetic routes. nsf.govnih.gov

The direct conversion of pyrimidines into pyridines can also be accomplished through a two-atom swap skeletal editing process. chinesechemsoc.orgchinesechemsoc.org This one-pot, two-step method involves the activation of the pyrimidine ring with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement to yield the corresponding pyridine (B92270) derivative. chinesechemsoc.orgchinesechemsoc.org This transannulation reaction proceeds under mild conditions and has been successfully applied to the late-stage functionalization of bioactive molecules, including nucleoside drugs. chinesechemsoc.orgchinesechemsoc.org The electronic properties of the aryl group at the C4-position can influence the reaction yield, with electron-rich aryl groups generally providing good yields. chinesechemsoc.org

The following table summarizes various skeletal editing and ring transformation reactions of pyrimidine derivatives.

Starting PyrimidineReagentsProduct HeterocycleKey Process
4-Arylpyrimidine1. Nucleophile (e.g., N-methylaniline) 2. Trimethylsulfoxonium chloride, KOH2-ArylpyrroleANROFRC
4-Arylpyrimidine1. Nucleophile (e.g., piperidine) 2. Trifluoroacetone, KOtBu2-TrifluoromethylpyridineANROFRC
Pyrimidine1. Aniline (B41778), Collidine, Tf₂O 2. Amidines2-Substituted PyrimidineDeconstruction-Reconstruction
Pyrimidine1. Aniline, Collidine, Tf₂O 2. Hydrazones or Methyl KetonesC5 or C2 Substituted PyridineDeconstruction-Reconstruction
4-Arylpyrimidine1. Tf₂O 2. NucleophileSubstituted PyridineDimroth Rearrangement

Reactions and Modifications at the 5-(4-chlorophenyl) Substituent

The 5-(4-chlorophenyl) substituent of 4-pyrimidinethiol, 5-(4-chlorophenyl)- provides an additional site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities. The reactivity of this substituent is primarily centered around the chlorine atom on the phenyl ring, which can be replaced through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, for instance, can be employed to replace the chlorine atom with a variety of aryl or heteroaryl groups. researchgate.netnih.govmdpi.com This reaction typically involves the use of a palladium catalyst, a base, and an arylboronic acid. While the direct Suzuki-Miyaura coupling on a 5-(4-chlorophenyl)pyrimidine (B1309864) at the chloro-position of the phenyl ring is not extensively documented, the principles of this reaction are well-established for aryl chlorides. wiley.com The reactivity of the C-Cl bond can be influenced by the electronic nature of the pyrimidine ring.

Similarly, the Buchwald-Hartwig amination offers a route to synthesize aniline derivatives by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a base. nih.govreddit.comresearchgate.net This reaction would allow for the introduction of a wide range of amino functionalities at the 4-position of the phenyl ring, significantly expanding the chemical space of accessible derivatives. The choice of ligand for the palladium catalyst is often crucial for achieving high yields and functional group tolerance in these transformations. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the 4-chlorophenyl ring is another potential pathway for modification, although it generally requires strong activation by electron-withdrawing groups on the aromatic ring. semanticscholar.orgsemanticscholar.orgstackexchange.comnih.gov The pyrimidine ring itself is electron-withdrawing and can influence the reactivity of the attached phenyl group. However, direct SNAr on an unactivated chlorophenyl group is typically challenging. In the context of the pyrimidine core itself, nucleophilic substitution is a common reaction, particularly at the C2, C4, and C6 positions when substituted with good leaving groups like halogens. semanticscholar.orgstackexchange.com

The following table outlines potential reactions for the modification of the 5-(4-chlorophenyl) substituent.

Reaction TypeReagentsPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base5-(4-Arylphenyl)pyrimidine derivative
Buchwald-Hartwig AminationAmine, Pd catalyst, Base5-(4-Aminophenyl)pyrimidine derivative
Nucleophilic Aromatic SubstitutionStrong Nucleophile5-(4-Substituted-phenyl)pyrimidine derivative

Emerging Applications of 4 Pyrimidinethiol, 5 4 Chlorophenyl Scaffolds in Chemical Biology and Material Science Research

Utilization of Pyrimidine (B1678525) Scaffolds in Protein-Protein Interaction (PPI) Modulator Discovery

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. Consequently, the development of small molecules that can modulate these interactions is a significant area of therapeutic research. While direct information on 4-Pyrimidinethiol, 5-(4-chlorophenyl)- as a PPI modulator is limited, the broader class of pyrimidine derivatives has shown considerable promise in this arena.

A notable example is the pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to the 5-(4-chlorophenyl)pyrimidine (B1309864) core. One such derivative, 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2), has been identified as an inhibitor of the Src family of tyrosine kinases. researchgate.net Kinase inhibition often involves disrupting the interaction between the kinase and its substrate proteins, a form of PPI modulation. The activity of PP2 highlights the potential of the 5-(4-chlorophenyl)pyrimidine core in designing molecules that can fit into the ATP-binding pocket of kinases or other protein interaction domains.

The 4-chlorophenyl group at the 5-position of the pyrimidine ring is a key feature. This bulky, hydrophobic substituent can engage in crucial interactions within a protein's binding site, such as hydrophobic and van der Waals interactions. The pyrimidinethiol portion of the molecule offers sites for hydrogen bonding and potential coordination with metal ions within a protein, further enhancing binding affinity and specificity.

Compound Scaffold Target Mode of Action
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2)Pyrazolo[3,4-d]pyrimidineSrc family kinasesInhibition of kinase activity, a form of PPI modulation. researchgate.net

The development of PPI modulators is a challenging endeavor due to the often large and flat nature of protein-protein interfaces. However, the modular nature of the 4-Pyrimidinethiol, 5-(4-chlorophenyl)- scaffold allows for systematic chemical modifications to optimize its properties for specific PPI targets. By altering substituents on the pyrimidine ring or the phenyl group, libraries of compounds can be synthesized and screened to identify potent and selective PPI modulators.

Development of Novel Chemical Probes and Tools for Chemical Biology Investigations

Chemical probes are small molecules designed to selectively bind to a specific protein or other biomolecule, enabling the study of its function in a biological system. The 4-Pyrimidinethiol, 5-(4-chlorophenyl)- scaffold possesses several features that make it an attractive starting point for the development of such tools.

The thiol group is particularly noteworthy in this context. It can be readily modified to introduce various functionalities, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of target proteins. This versatility allows for the creation of a range of chemical probes tailored for different experimental needs.

While specific examples of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- being used as a chemical probe are not yet widely reported, the synthesis and biological evaluation of related compounds provide a blueprint for this application. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and their biological activities investigated. researchgate.net This process of synthesis and screening is the first step toward identifying a lead compound that can be further developed into a selective chemical probe.

The development of a chemical probe from the 4-Pyrimidinethiol, 5-(4-chlorophenyl)- scaffold would typically involve the following steps:

Identification of a Biological Target: Screening a library of derivatives against a panel of proteins to identify a specific interaction.

Optimization of Binding Affinity and Selectivity: Modifying the scaffold to improve its binding properties for the identified target.

Functionalization: Attaching a reporter group (e.g., fluorophore, biotin) to the scaffold to enable detection and visualization of the target.

The 4-chlorophenyl group can contribute to the selectivity of the probe by interacting with specific hydrophobic pockets in the target protein. The combination of the pyrimidine core and the thiol group provides a flexible platform for both target recognition and functional modification.

Probe Development Stage Key Activity Role of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- Scaffold
Hit IdentificationScreening for biological activityThe core scaffold provides the basic structure for interaction with biomolecules.
Lead OptimizationChemical modification to improve potency and selectivityThe pyrimidine and phenyl rings can be substituted to fine-tune binding properties.
Probe SynthesisAttachment of a reporter tagThe thiol group serves as a convenient handle for chemical conjugation.

Integration into Supramolecular Assemblies and Material Science Design (e.g., coordination polymers)

The field of material science is increasingly looking to organic molecules as building blocks for novel materials with tailored properties. The 4-Pyrimidinethiol, 5-(4-chlorophenyl)- scaffold is well-suited for this purpose, particularly in the construction of coordination polymers.

Coordination polymers are materials in which metal ions are linked together by organic ligands to form one-, two-, or three-dimensional networks. wikipedia.org The thiol group of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- can act as a coordinating ligand, binding to metal centers through the sulfur atom. The nitrogen atoms in the pyrimidine ring can also participate in coordination, allowing the molecule to act as a bridging ligand between multiple metal centers.

Research on pyrimidinethiolate coordination polymers has demonstrated the feasibility of this approach. For example, lamellar (layered) coordination polymers have been synthesized using pyrimidine-2-thiolate as a ligand. rsc.orgresearchgate.net These materials can be exfoliated to produce nanosheets, which have potential applications in electronics and catalysis. researchgate.net

The incorporation of the 5-(4-chlorophenyl)- substituent into such a system would be expected to influence the resulting material's properties in several ways:

Steric Effects: The bulky phenyl group could control the spacing between the layers in a lamellar structure, potentially creating pores for guest molecules.

Intermolecular Interactions: The phenyl rings could engage in π-π stacking interactions between layers, enhancing the stability of the material.

Functionalization: The phenyl ring could be further functionalized to introduce additional properties, such as luminescence or catalytic activity.

Component Function in Coordination Polymer Potential Impact of 5-(4-chlorophenyl)- group
PyrimidinethiolBridging LigandThe thiol and pyrimidine nitrogens coordinate to metal centers.
Metal IonNodeConnects the organic ligands to form the network.
5-(4-chlorophenyl)- groupStructural ModifierInfluences interlayer spacing and introduces potential for π-π stacking. rsc.orgresearchgate.net

The ability to tune the properties of coordination polymers by modifying the organic ligand makes the 4-Pyrimidinethiol, 5-(4-chlorophenyl)- scaffold a promising candidate for the design of new functional materials.

Future Research Directions and Unexplored Avenues for 4 Pyrimidinethiol, 5 4 Chlorophenyl

Advancements in Stereoselective and Sustainable Synthetic Methodologies for Pyrimidinethiols

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be hazardous to the environment and may not offer precise control over the three-dimensional arrangement of atoms. nih.gov Future research should prioritize the development of stereoselective and sustainable synthetic routes for 4-Pyrimidinethiol, 5-(4-chlorophenyl)- and related pyrimidinethiols.

Stereoselective Synthesis: The selective introduction of new dissymmetric elements into molecules is a cornerstone of modern organic synthesis. tlooto.com Investigating stereoselective methods will be crucial for producing specific isomers of 4-Pyrimidinethiol, 5-(4-chlorophenyl)-, which may exhibit distinct biological activities. This approach allows for a more refined understanding of structure-activity relationships.

Sustainable Synthesis: Green chemistry principles are increasingly being integrated into synthetic chemistry to minimize environmental impact. rsc.org For pyrimidinethiols, this includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted synthesis. researchgate.net These methods aim to reduce waste, shorten reaction times, and improve yields, making the synthesis process more economically and environmentally viable. nih.govrsc.org The adoption of such sustainable practices represents a significant step forward in the responsible manufacturing of chemical compounds. rsc.org

Synthetic ApproachDescriptionPotential Benefits
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate chemical reactions.Shorter reaction times, higher yields, and often cleaner reactions. researchgate.net
Catalyst-Free Reactions Reactions that proceed efficiently without the need for a catalyst.Reduced cost, simpler purification, and avoidance of toxic metal catalysts. researchgate.net
Green Solvents Use of environmentally benign solvents, such as water or ionic liquids.Reduced environmental pollution and improved safety. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

The application of these technologies can facilitate the design of 4-Pyrimidinethiol, 5-(4-chlorophenyl)- analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This data-driven approach to compound design holds immense promise for the future of chemical research.

Exploration of Novel Molecular Targets and Mechanistic Pathways for Molecular Interaction

Understanding how a compound interacts with biological systems at a molecular level is fundamental to its development for any research application. For 4-Pyrimidinethiol, 5-(4-chlorophenyl)-, a key area of future research will be the identification of its molecular targets and the elucidation of its mechanistic pathways of interaction.

Recent studies on similar pyrimidine derivatives have identified a range of potential molecular targets, including protein kinases and receptors involved in cell signaling. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated as EGFR-TK inhibitors. rsc.orgsemanticscholar.org The design of new pyrimidine-quinolone hybrids has also been explored for their potential as hLDHA inhibitors. github.com

Future investigations should employ a variety of experimental and computational techniques to identify the specific proteins or cellular pathways with which 4-Pyrimidinethiol, 5-(4-chlorophenyl)- interacts. This knowledge will be instrumental in guiding the design of more potent and selective derivatives.

Design and Synthesis of Next-Generation Pyrimidine-Based Chemical Entities with Enhanced Research Utility

Building upon the knowledge gained from synthetic advancements, computational design, and mechanistic studies, the ultimate goal is to design and synthesize next-generation pyrimidine-based chemical entities with enhanced research utility. This involves the strategic modification of the 4-Pyrimidinethiol, 5-(4-chlorophenyl)- scaffold to optimize its properties for specific research applications.

The development of new chemical entities (NCEs) based on aza-heterocyclic nuclei remains a significant area of research. github.com By introducing different functional groups or modifying the core structure of 4-Pyrimidinethiol, 5-(4-chlorophenyl)-, it may be possible to fine-tune its electronic, steric, and hydrophobic properties. This can lead to derivatives with improved binding affinity for their molecular targets, increased cell permeability, or other desirable characteristics.

The synthesis of novel pyrimidine derivatives, such as pyrimido[5,4-d]pyrimidines, has been shown to yield compounds with interesting biological activities. nih.gov A systematic approach to the design and synthesis of new analogs will be essential for unlocking the full potential of the 4-Pyrimidinethiol, 5-(4-chlorophenyl)- chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-chlorophenyl)-4-pyrimidinethiol, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 4-chloropyrimidine derivatives can react with 4-chlorophenylthiol groups under palladium-catalyzed cross-coupling conditions. Key parameters include:

  • Catalyst selection : Palladium(II) acetate with ligands like triphenylphosphine improves coupling efficiency .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 5-(4-chlorophenyl)-4-pyrimidinethiol?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles between the pyrimidine ring and chlorophenyl group (e.g., C–S bond length ~1.68 Å, confirming thiol substitution) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 253.02) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of 5-(4-chlorophenyl)-4-pyrimidinethiol?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the thiol group’s HOMO suggests susceptibility to oxidation .
  • Molecular docking : Simulates interactions with biological targets (e.g., bacterial enzymes) to rationalize antibacterial activity .
  • Solvent effects : PCM models evaluate polarity-dependent reactivity, explaining solubility limitations in aqueous media .

Q. What methodological approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
  • Metabolomic profiling : LC-MS/MS identifies metabolites in bacterial cultures to distinguish compound-specific effects from assay artifacts .
  • Structural analogs : Synthesize derivatives (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate substituent effects on activity .

Q. What experimental design considerations optimize the study of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Factorial design : Vary substituents (e.g., halogens, alkyl chains) systematically to quantify contributions to bioactivity .
  • Crystallographic correlation : Link X-ray-derived torsional angles (e.g., 12.8° dihedral between pyrimidine and phenyl groups) to steric effects in binding pockets .
  • Kinetic studies : Measure reaction rates (e.g., thiol-disulfide exchange) to correlate electronic properties with reactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data for 5-(4-chlorophenyl)-4-pyrimidinethiol?

  • Methodological Answer :

  • Comparative database checks : Cross-reference NMR shifts with NIST Chemistry WebBook entries for similar pyrimidine-thiol compounds .
  • Dynamic NMR experiments : Resolve tautomeric equilibria (e.g., thiol ↔ thione forms) causing split peaks in 1^1H NMR .
  • Isotopic labeling : Use 34^{34}S-labeled analogs to confirm sulfur-centered reactivity in mass spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.